molecular formula C14H15NO3S B6244009 N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide CAS No. 2411251-95-9

N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide

Cat. No. B6244009
CAS RN: 2411251-95-9
M. Wt: 277.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)but-2-ynamide (N-BTB) is a novel compound with potential applications in a variety of scientific research areas. N-BTB has been the subject of a number of studies due to its unique chemical structure and potential for use in a variety of experiments. N-BTB has been found to have significant biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide has a variety of potential applications in scientific research. It has been used as a model compound for studying the effects of alkyl halides on the reactivity of organic compounds. Additionally, N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide has been used in studies of the effects of organic compounds on the reactivity of metal ions. It has also been used as a model compound for studying the effects of organic compounds on the reactivity of amino acids.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide is not yet fully understood. However, it is believed that the compound interacts with metal ions, amino acids, and other organic compounds to form complexes that can be used in a variety of experiments. This interaction is believed to be mediated by the formation of hydrogen bonds between the nitrogen atoms of the N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide and the metal ions, amino acids, or other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide are not yet fully understood. However, it has been found to have a number of effects on the body, including an anti-inflammatory effect, an anti-oxidant effect, and an anti-diabetic effect. Additionally, N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide has been found to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it is a relatively toxic compound, and special precautions must be taken when handling it.

Future Directions

The potential applications of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide are still being explored, and there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide, as well as studies into its potential for use in drug discovery and development. Additionally, further research could be conducted into the synthesis of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide and its potential for use as a model compound in organic chemistry experiments.

Synthesis Methods

N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide is synthesized through a multi-step process involving the combination of various reagents. The process begins with the reaction of 1-bromo-5-chloro-2-nitrobenzene with 1-bromo-4-chlorobut-2-yn-1-ol in the presence of sodium hydroxide. This reaction forms the intermediate 1-bromo-5-chloro-2-nitro-4-chlorobut-2-yn-1-ol, which is then reacted with potassium thiocyanate and hydrochloric acid to form the final product of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide involves the reaction of 2-chloro-1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-ylamine with propargylamine in the presence of a base to form the intermediate, which is then reacted with but-2-ynoic acid in the presence of a coupling reagent to yield the final product.", "Starting Materials": [ "2-chloro-1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-ylamine", "propargylamine", "but-2-ynoic acid", "coupling reagent", "base" ], "Reaction": [ "Step 1: React 2-chloro-1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-ylamine with propargylamine in the presence of a base to form the intermediate.", "Step 2: React the intermediate with but-2-ynoic acid in the presence of a coupling reagent to yield the final product.", "Step 3: Purify the final product by column chromatography or recrystallization." ] }

CAS RN

2411251-95-9

Product Name

N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.